4-Amino-3-methoxybenzoic acid

Overview

Description

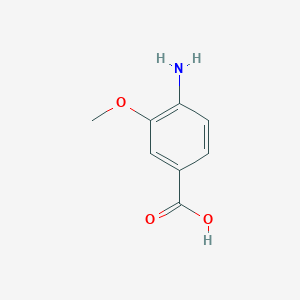

4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) is a benzoic acid derivative with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Structurally, it features an amino group (-NH₂) at the 4th position and a methoxy group (-OCH₃) at the 3rd position on the benzene ring (Figure 1). This compound is a white to yellow crystalline solid with a melting point of 186–188°C, a density of 1.303 g/cm³, and a boiling point of 357.9°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-amino-3-methoxybenzoic acid involves the hydrolysis of methyl 4-amino-3-methoxybenzoate. The reaction is typically carried out in the presence of lithium hydroxide in a mixture of methanol, water, and tetrahydrofuran at room temperature under an inert atmosphere. The reaction mixture is stirred for 12 hours, followed by extraction and acidification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound can involve the oxidation of para-cresol using hydrogen peroxide in the presence of a base. Another method includes the oxidation of para-cresol with peroxy alcohols, such as peroxyethanol .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to an amine.

Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-methoxybenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance pharmacological properties. For instance, it serves as a building block in the synthesis of peptide-based drugs and other bioactive molecules.

Case Study : A study demonstrated the use of this compound in synthesizing a series of novel anti-inflammatory agents, highlighting its role in developing therapeutics targeting inflammatory pathways .

Bioconjugation Techniques

This compound is significant in bioconjugation chemistry, particularly in creating targeted drug delivery systems. Its reactive amino group allows for coupling with various biomolecules, facilitating the development of conjugates that can improve drug efficacy and reduce side effects.

Data Table: Bioconjugation Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazolone ligation | Ethanol, reflux 48 hours | 60% | |

| Peptide synthesis | Solution phase | Varies |

Peptide Synthesis

The compound is employed in solid-phase peptide synthesis (SPPS). Its chemical properties facilitate the formation of peptide bonds, making it a valuable reagent in constructing peptides with specific sequences.

Case Study : Research illustrated its effectiveness in synthesizing cyclic peptides that exhibit enhanced biological activity compared to linear counterparts .

Mechanism of Action

The mechanism of action of 4-amino-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The methoxy group can affect the compound’s solubility and reactivity, enhancing its interaction with various biological targets.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Comparison

Amino vs. Nitro Groups

- This compound: The electron-donating amino group enhances nucleophilic reactivity, enabling amide bond formation (e.g., in benzamide derivatives ).

- 4-Methoxy-3-nitrobenzoic acid : The electron-withdrawing nitro group directs electrophilic substitution reactions, making it suitable for synthesizing azo dyes .

Positional Isomerism

- 3-Amino-4-methoxybenzoic acid (CAS 2840-26-8) differs in substituent positions, altering electronic effects. The para-methoxy group reduces acidity compared to the meta-methoxy configuration in this compound .

Pharmacological Relevance

- This compound derivatives show promise in targeting 5-HT₄ receptors, with optimized pharmacokinetic profiles for oral bioavailability .

- In contrast, nitro-substituted analogues (e.g., 4-methoxy-3-nitrobenzoic acid) lack direct pharmacological utility but are critical in industrial dye production .

Biological Activity

4-Amino-3-methoxybenzoic acid (CAS Number: 2486-69-3), also known as 4-amino-m-anisic acid, is a biochemical reagent with diverse biological activities. Its molecular formula is , and it has a molecular weight of 167.16 g/mol. This compound has gained attention in various fields of life sciences due to its potential applications in pharmacology and biochemistry.

- Molecular Weight : 167.16 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 186-188 °C

- Boiling Point : 357.9 ± 27.0 °C at 760 mmHg

- LogP : 1.20

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. A study highlighted its potential to scavenge free radicals, which can mitigate oxidative stress in cells .

Antimicrobial Properties

This compound has shown promising results against various pathogens, including bacteria and fungi. Its mechanism involves the inhibition of microbial growth, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound is known to inhibit several enzymes, notably neurolysin and angiotensin-converting enzyme (ACE). These activities suggest its potential role in managing conditions related to neurodegeneration and hypertension .

Proteasome and Autophagy Pathways

In vitro studies have demonstrated that this compound can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, indicating that this compound may have applications in anti-aging therapies and cancer treatment .

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines (e.g., Hep-G2 and A2058) revealed that at certain concentrations (1 and 10 μg/mL), the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for therapeutic applications .

Case Studies

Properties

IUPAC Name |

4-amino-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFGLYJROFAOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302086 | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-69-3 | |

| Record name | 2486-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.